REACTION_SMILES
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[CH3:23][C:24](=[O:25])[OH:26].[OH:1][CH:2]1[CH2:3][N:4]([CH3:17])[CH2:5][c:6]2[c:7]([O:15][CH3:16])[c:8]3[c:9]([cH:10][c:11]21)[O:12][CH2:13][O:14]3.[S:18](=[O:19])(=[O:20])([OH:21])[OH:22]>>[CH2:2]1[CH2:3][N:4]([CH3:17])[CH2:5][c:6]2[c:7]([O:15][CH3:16])[c:8]3[c:9]([cH:10][c:11]21)[O:12][CH2:13][O:14]3
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1c2c(cc3c1OCO3)C(O)CN(C)C2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COc1c2c(cc3c1OCO3)CCN(C)C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |